2-Fluoro-3-(trifluoromethyl)benzaldehyde

Catalog No.
S708212
CAS No.
112641-20-0
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-(trifluoromethyl)benzaldehyde

CAS Number

112641-20-0

Product Name

2-Fluoro-3-(trifluoromethyl)benzaldehyde

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H

InChI Key

XDMZVNQKVMTCSP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C=O

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C=O

The exact mass of the compound 2-Fluoro-3-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a highly functionalized, electron-deficient aromatic building block characterized by a formyl group, an ortho-fluorine atom, and a meta-trifluoromethyl group. In industrial and medicinal chemistry procurement, this compound is prized for its dual reactivity: the aldehyde serves as a versatile handle for reductive aminations, condensations, and olefination reactions, while the highly activated 2-fluoro position undergoes rapid nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides. The synergistic electron-withdrawing effects of the ortho-formyl and adjacent trifluoromethyl groups make the fluorine atom exceptionally labile compared to standard fluorobenzenes, allowing for mild C-N or C-O bond formation. This makes it a critical precursor for synthesizing complex heterocycles, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs) where precise regiochemistry and high lipophilicity are required .

Substituting 2-Fluoro-3-(trifluoromethyl)benzaldehyde with simpler analogs like 2-fluorobenzaldehyde or 3-(trifluoromethyl)benzaldehyde fundamentally alters both synthetic viability and final product performance. 2-Fluorobenzaldehyde lacks the strongly electron-withdrawing CF3 group, which drastically reduces the SNAr reaction rate of the fluorine atom and requires harsher conditions that can degrade sensitive intermediates. Conversely, 3-(trifluoromethyl)benzaldehyde lacks the fluorine handle entirely, preventing ortho-functionalization via SNAr. Even positional isomers, such as 4-fluoro-3-(trifluoromethyl)benzaldehyde, fail as substitutes because the para-fluorine alters the regiochemistry of the resulting scaffold, leading to incorrect spatial orientation in target molecules like kinase inhibitors or macrocyclic peptides. Procurement must strictly specify CAS 112641-20-0 to ensure both the correct substitution pattern and the necessary electronic activation for mild, high-yield cyclizations [1].

Accelerated SNAr Kinetics via Synergistic Electron Withdrawal

The presence of the trifluoromethyl group adjacent to the fluorine atom in 2-fluoro-3-(trifluoromethyl)benzaldehyde significantly lowers the activation energy for SNAr reactions compared to unactivated analogs. In standard C-N coupling assays with primary amines, 2-fluoro-3-(trifluoromethyl)benzaldehyde achieves >95% conversion at room temperature within 2 hours. In contrast, the baseline comparator 2-fluorobenzaldehyde requires elevated temperatures (e.g., >80°C) and extended reaction times (12-24 hours) to achieve comparable yields, often resulting in higher byproduct formation. This significant difference in reactivity allows for milder processing conditions and higher throughput in API manufacturing [1].

Evidence DimensionSNAr conversion rate with primary amines at 25°C
Target Compound Data>95% conversion in 2 hours
Comparator Or Baseline2-Fluorobenzaldehyde (<10% conversion in 2 hours at 25°C)
Quantified Difference>9x increase in reaction rate at ambient temperature
ConditionsStandard SNAr conditions (amine nucleophile, polar aprotic solvent, 25°C)

Enables mild-condition heterocycle synthesis without thermal degradation of sensitive substrates, directly reducing energy costs and improving batch yields.

High-Fidelity Regiocontrol in Quinazoline and Indazole Synthesis

2-Fluoro-3-(trifluoromethyl)benzaldehyde is structurally required for the regioselective synthesis of 8-(trifluoromethyl)quinazolines and related heterocycles. When reacted with formamidine or hydrazine derivatives, the highly activated 2-fluoro position and the reactive aldehyde undergo rapid, sequential condensation and cyclization. The specific 1,2,3-substitution pattern ensures a single regioisomer is formed with >98% selectivity. Using isomeric comparators like 4-fluoro-3-(trifluoromethyl)benzaldehyde yields a completely different scaffold (e.g., 6-(trifluoromethyl)quinazolines), which are inactive in specific targeted kinase inhibitor assays. The strict regiocontrol provided by the 2-fluoro-3-CF3 arrangement minimizes costly downstream purification [1].

Evidence DimensionRegioisomer purity in bicyclic heterocycle synthesis
Target Compound Data>98% desired 8-CF3 regioisomer
Comparator Or Baseline4-Fluoro-3-(trifluoromethyl)benzaldehyde (yields 6-CF3 regioisomer)
Quantified DifferenceComplete shift in scaffold topology
ConditionsCondensation/cyclization with binucleophiles (e.g., hydrazines, amidines)

Guarantees the correct structural topology for structure-activity relationship (SAR) requirements in drug discovery, eliminating the need for complex isomer separation.

High-Yield Knoevenagel and Wittig Olefinations

The electron-withdrawing nature of both the ortho-fluoro and meta-trifluoromethyl groups highly activates the formyl carbon toward nucleophilic attack. In the synthesis of mono-carbonyl curcumin analogs via Knoevenagel condensation, 2-fluoro-3-(trifluoromethyl)benzaldehyde demonstrates enhanced electrophilicity. It achieves >90% yield of the desired enone within 4 hours under mild basic conditions. In contrast, the less activated 3-(trifluoromethyl)benzaldehyde requires longer reaction times and often suffers from incomplete conversion or side reactions, making the 2-fluoro derivative much more efficient for scaling up conjugated systems[1].

Evidence DimensionYield of Knoevenagel condensation products
Target Compound Data>90% yield in 4 hours
Comparator Or Baseline3-(Trifluoromethyl)benzaldehyde (~70% yield in >8 hours)
Quantified Difference20% higher yield in half the reaction time
ConditionsMild base-catalyzed condensation with active methylene compounds

Accelerates the production of conjugated intermediates like curcumin analogs, improving throughput and reducing raw material waste in scale-up.

Synthesis of Kinase Inhibitors and Targeted Therapeutics

The specific 1,2,3-substitution pattern makes this compound a highly effective precursor for synthesizing rigid bicyclic scaffolds, such as quinazolines and indazoles, which are core pharmacophores in modern kinase inhibitors. The highly activated fluorine allows for late-stage SNAr diversification with various amines, enabling rapid SAR exploration in oncology drug discovery [1].

Development of Antimicrobial Peptide Macrocycles

2-Fluoro-3-(trifluoromethyl)benzaldehyde is utilized in the synthesis of novel peptide macrocycles targeting drug-resistant pathogens like Acinetobacter baumannii. The CF3 group provides necessary lipophilicity for membrane interaction, while the aldehyde and fluoro groups facilitate the complex cyclization and functionalization steps required to build the macrocyclic core [2].

Production of Mono-Carbonyl Curcumin Analogs

In medicinal chemistry and materials science, the compound's highly electrophilic aldehyde is exploited via Knoevenagel condensations to produce fluorinated curcumin analogs. These analogs exhibit enhanced stability and specific electronic properties, making them valuable for research into anti-inflammatory agents and advanced fluorescent dyes [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-3-(trifluoromethyl)benzaldehyde

Dates

Last modified: 08-15-2023

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